N'-(4-chloro-2-methylphenyl)oxamide
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Overview
Description
N’-(4-chloro-2-methylphenyl)oxamide is an organic compound characterized by the presence of an oxamide group attached to a 4-chloro-2-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-2-methylphenyl)oxamide typically involves the reaction of 4-chloro-2-methylaniline with oxalyl chloride to form the corresponding oxamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N’-(4-chloro-2-methylphenyl)oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-2-methylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction can produce amines. Substitution reactions can result in various substituted phenyl oxamides .
Scientific Research Applications
N’-(4-chloro-2-methylphenyl)oxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(4-chloro-2-methylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chloro and methyl groups in the phenyl ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenylamino)acetamide
- N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide
- N-butyl-N’-(5-chloro-2-methylphenyl)oxamide
Uniqueness
N’-(4-chloro-2-methylphenyl)oxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups can enhance its stability and binding properties compared to other similar compounds .
Properties
IUPAC Name |
N'-(4-chloro-2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-5-4-6(10)2-3-7(5)12-9(14)8(11)13/h2-4H,1H3,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHALJASHQHPKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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